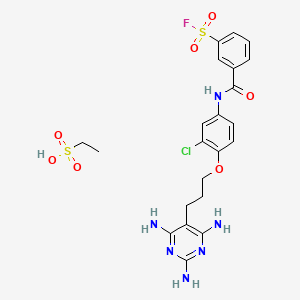
碳酸镁
描述
Magnesium carbonate, also known as magnesite, is an inorganic salt that is a colorless or white solid . Several hydrated and basic forms of magnesium carbonate also exist as minerals .
Synthesis Analysis
Magnesium carbonate can be synthesized using various methods. One study investigated the temperature dependence of amorphous magnesium carbonate (AMC), a precursor of crystalline magnesium carbonate hydrates . The synthesis method proposed was precipitation with the use of magnesium nitrate or magnesium sulfate .Molecular Structure Analysis
The molecular structure of magnesium carbonate was studied using synchrotron X-ray scattering experiments with atomic pair distribution function (PDF) and X-ray absorption fine structure analysis . The Mg K-edge X-ray absorption near-edge structure spectrum of AMC prepared at 20 °C was very similar to that of nesquehonite, implying that the electronic structure and coordination geometry of Mg atoms in AMC synthesized at 20 °C are highly similar to those in nesquehonite .Chemical Reactions Analysis
The chemical reactions of magnesium carbonate are complex and depend on various factors. For instance, the temperature, CO2 pressure, and pH all affect the type of crystalline magnesium carbonate hydrate that forms during carbonation .Physical And Chemical Properties Analysis
Magnesium carbonate is generally recognized as a white, solid compound that is insoluble in water but readily dissolves in acids . Its molecular weight is approximately 84.31 g/mol . At room temperature and pressure, it exists in a crystalline solid state .科学研究应用
耐火材料制造
碳酸镁用于生产能够承受极高温度的基础耐火材料。 这些耐火材料对于需要高耐热性的行业至关重要 .
抗菌涂层
近期研究表明,碳酸镁涂层可以表现出抗菌特性,并增强骨髓间充质干细胞的活力、增殖和成骨分化,表明其在医疗植入物和器械中的潜在应用 .
环保建筑材料
碳酸镁正在被探索用于环保建筑材料。 碳酸镁水泥 (MC) 的开发旨在通过碳酸化固化过程来减少建筑业对环境的影响 .
制药应用
纳米结构介孔碳酸镁由于其独特的孔结构和化学性质,在制药行业中被用作药物稳定剂和抗凝剂 .
CO2 固存
对碳酸镁沉淀机制的研究对 CO2 固存具有意义,特别是在理解水合碳酸镁多晶型物的形成及其稳定性方面 .
矿化碳形态和稳定性
作用机制
Target of Action
Magnesium carbonate primarily targets the stomach, where it acts as an antacid . It is used for symptomatic relief of heartburn, indigestion, and upset stomach . The compound’s primary targets are the excess hydrochloric acid present in the stomach .
Mode of Action
Magnesium carbonate interacts with its targets by reacting with the hydrochloric acid in the stomach . This reaction forms carbon dioxide and magnesium chloride, neutralizing the excess acid in the stomach . This neutralization process helps alleviate symptoms associated with conditions like heartburn and indigestion .
Biochemical Pathways
Magnesium, the primary component of magnesium carbonate, is a cofactor in more than 300 enzyme systems that regulate diverse biochemical reactions in the body . These reactions include protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation . Magnesium is required for energy production, oxidative phosphorylation, and glycolysis . It also plays a role in the active transport of calcium and potassium ions across cell membranes, a process that is important to nerve impulse conduction, muscle contraction, and normal heart rhythm .
Pharmacokinetics
Magnesium carbonate is practically insoluble in water . It is soluble in acid, which allows it to react with the hydrochloric acid in the stomach . About 40-60% of magnesium is absorbed following oral administration . The percent absorption decreases as the dose increases . The volume of distribution (Vd) for magnesium is 0.2-0.4L/kg , and about 50% distributes to the bone .
Result of Action
The molecular and cellular effects of magnesium carbonate’s action primarily involve the neutralization of excess stomach acid. This results in the alleviation of symptoms associated with conditions like heartburn and indigestion . On a broader scale, magnesium plays a crucial role in many physiological functions, including the creation of energy from food, the creation of new proteins from amino acids, and the creation and repair of DNA and RNA . It also contributes to the relaxation and contraction of muscles in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of magnesium carbonate. For instance, the presence of other cations can influence magnesium carbonate formation . Additionally, the current energy supply of the magnesium production process can impact the carbon footprint of magnesium carbonate . Understanding these environmental factors is crucial for optimizing the use of magnesium carbonate and minimizing its environmental impact.
安全和危害
未来方向
Magnesium carbonate has potential applications in various fields. For instance, it has been suggested that magnesium carbonate could be used in the construction industry as a more environmentally friendly alternative to Portland cement . The global Magnesium Carbonate Market is expected to grow from USD 70.00 Million in 2022 to USD 83.00 Million by 2030 .
生化分析
Biochemical Properties
Magnesium carbonate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the formation of magnesium ammonium phosphate in alkaline solution .
Cellular Effects
Magnesium carbonate influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It is essential for maintaining the balance of magnesium in body fluids and tissues .
Molecular Mechanism
At the molecular level, magnesium carbonate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it precipitates as magnesium ammonium phosphate in alkaline solution .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of magnesium carbonate change over time. It has been observed that magnesium carbonate is stable and does not degrade over time .
Dosage Effects in Animal Models
The effects of magnesium carbonate vary with different dosages in animal models. For instance, Mendel and Benedict in 1909 studied the effect of an infusion of calcium in animals on the excretion of magnesium in the urine .
Metabolic Pathways
Magnesium carbonate is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Magnesium carbonate is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Magnesium carbonate can be achieved by the reaction of magnesium salts with carbonate salts.", "Starting Materials": [ "Magnesium chloride or Magnesium sulfate", "Sodium carbonate or Sodium bicarbonate" ], "Reaction": [ "Dissolve the magnesium salt in water to form a solution", "Dissolve the carbonate salt in water to form a solution", "Mix the two solutions together and stir", "A white precipitate of Magnesium carbonate will form", "Filter the precipitate and wash with water to remove any impurities", "Dry the Magnesium carbonate" ] } | |
CAS 编号 |
546-93-0 |
分子式 |
CH2MgO3 |
分子量 |
86.33 g/mol |
IUPAC 名称 |
magnesium;carbonate |
InChI |
InChI=1S/CH2O3.Mg/c2-1(3)4;/h(H2,2,3,4); |
InChI 键 |
XNEYCQMMVLAXTN-UHFFFAOYSA-N |
SMILES |
C(=O)([O-])[O-].[Mg+2] |
规范 SMILES |
C(=O)(O)O.[Mg] |
外观 |
Solid powder |
沸点 |
Decomposes (NIOSH, 2024) Decomposes decomposes |
颜色/形态 |
Light, bulky, white powder |
密度 |
2.96 (NIOSH, 2024) - Denser than water; will sink 3.0 Bulk density approximately 4 lb/cu ft Colorless crystals; refractive index: 1.458, 1.473, 1.501; density: 2.83 g/cu-cm /Dihydrate/ White monoclinic crystals; density: 1.73 g/cu cm /Pentahydrate/ Relative density (water = 1): 2.95 2.96 |
熔点 |
662 °F (Decomposes) (NIOSH, 2024) Decomposes at 350 990 °C 662 °F (decomposes) 662 °F (Decomposes) |
其他 CAS 编号 |
546-93-0 7757-69-9 13717-00-5 97660-38-3 546-93-0; 13717-00-5 |
物理描述 |
Magnesite appears as white, yellowish, grayish-white or brown crystalline solid or crystalline powder. Density: 3-3.1 g cm-3. An important ore for magnesium. Used in the manufacture of materials capable of withstanding very high temperatures. Sometimes used to produce carbon dioxide. Dry Powder Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Liquid; Water or Solvent Wet Solid Odourless, light, white friable masses or as a bulky white powder White, odorless, crystalline powder; [NIOSH] WHITE POWDER. White, odorless, crystalline powder. |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
7757-69-9 |
保质期 |
>3 years if stored properly |
溶解度 |
0.01 % (NIOSH, 2024) 0.1g/L Practically insoluble both in water or ethanol White, friable masses or bulky, white powder; at about 700 °C is converted to MgO; sol in about 3,300 parts CO2-free water; more sol in water containing CO2; sol in dilute acids with effervescence; insol in alcohol /Magnesium carbonate hydroxide/ 0.0106 G/100 CC COLD WATER SOL IN ACID, AQ CARBON DIOXIDE; INSOL IN ACETONE, AMMONIA Insoluble in alcohol; soluble in acids Solubility in water, g/100ml at 20 °C: 0.01 (very poor) 0.01% |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
anhydrous magnesium carbonate C.I. 77713 carbonic acid, magnesium salt (1:1), hydrate CI 77713 E-504 magnesite magnesite (Mg(CO3)) magnesium carbonate magnesium carbonate (1:1) hydrate magnesium carbonate anhydrous MgCO3.3H2O nesquehonite |
蒸汽压力 |
0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


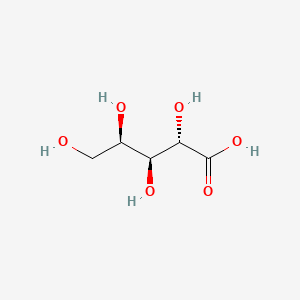

![alpha-(3,4-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidine methanol](/img/structure/B1675828.png)
![3-((2-(Pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1675829.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B1675830.png)

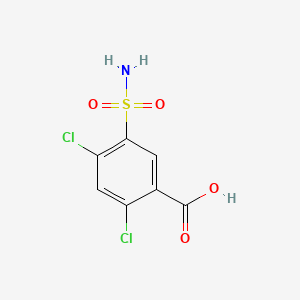
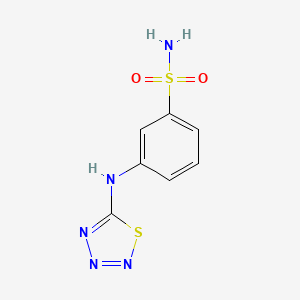
![[1,1'-Biphenyl]-4-carbonitrile, 4'-(pentyloxy)-](/img/structure/B1675834.png)
![1-(3-Bromobenzo[B]furan-2-ylsulfonyl)hydantoin](/img/structure/B1675835.png)
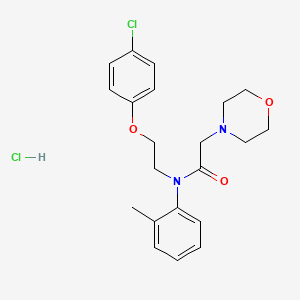
![2-[2-[2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1675844.png)

